

Spectroscopic data (NMR, IR, UV-Vis) of Quinaldic Acid Sodium Salt

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Quinaldic Acid Sodium Salt

Cat. No.: B098913

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **Quinaldic Acid Sodium Salt**

Authored by a Senior Application Scientist Foreword: The Analytical Imperative for Quinaldic Acid Sodium Salt

Quinaldic acid sodium salt, the sodium salt of quinoline-2-carboxylic acid, is a molecule of significant interest in pharmaceutical development and coordination chemistry.^{[1][2][3][4]} Its utility as a building block for complex molecules and its potential biological activities necessitate unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—as applied to the definitive characterization of this compound.

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is structured to provide a causal understanding of the spectroscopic output, explaining why the spectra appear as they do and how each analytical technique provides a unique and complementary piece of the structural puzzle. The methodologies described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can apply these principles with confidence in their own laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.^[5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For **quinaldic acid sodium salt**, ¹H and ¹³C NMR are indispensable for confirming the integrity of the quinoline core and the state of the carboxylate group.

The Underlying Principle: Nuclear Spin and Chemical Environment

NMR operates on the principle of nuclear spin. Atomic nuclei with an odd number of protons or neutrons, such as ¹H and ¹³C, possess a magnetic moment. When placed in a strong external magnetic field, these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these levels. The precise frequency required for this transition is exquisitely sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ). This sensitivity allows us to differentiate between non-equivalent nuclei in a molecule.

¹H NMR Spectral Analysis of Quinaldic Acid Sodium Salt

The ¹H NMR spectrum provides a map of the proton environments. In **quinaldic acid sodium salt**, we expect to see signals corresponding to the six protons on the quinoline ring system. A crucial distinction from its parent, quinaldic acid, is the absence of the acidic proton from the carboxylic acid group (-COOH), which typically appears as a very broad singlet far downfield (13.0-14.0 ppm).^[5] Its deprotonation to the carboxylate (-COO⁻) in the sodium salt means this signal will not be present.

The aromatic region (typically 7.5-8.5 ppm) will display a series of doublets and triplets, reflecting the spin-spin coupling between adjacent protons. The exact chemical shifts can vary slightly based on the deuterated solvent used.^[5]

Table 1: Representative ¹H NMR Chemical Shifts for the Quinaldate Anion

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-3	~8.3	Doublet (d)	~8.6	Adjacent to the electron-withdrawing carboxylate and ring nitrogen.
H-4	~8.2	Doublet (d)	~8.6	Coupled to H-3.
H-5	~8.1	Doublet (d)	~8.4	Part of the benzene ring portion of the quinoline system.
H-6	~7.7	Triplet (t)	~7.6	Coupled to H-5 and H-7.
H-7	~7.9	Triplet (t)	~7.8	Coupled to H-6 and H-8.
H-8	~7.8	Doublet (d)	~8.0	Influenced by proximity to the ring nitrogen.

Note: Data is synthesized based on typical values for quinaldic acid and its derivatives.[\[5\]](#)[\[6\]](#)
The absence of the acidic proton is the key identifier for the salt form.

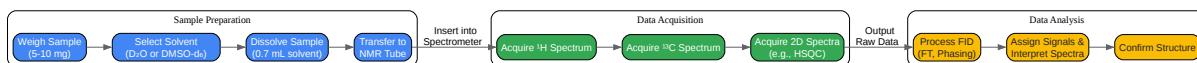
¹³C NMR Spectral Analysis of Quinaldic Acid Sodium Salt

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For **quinaldic acid sodium salt**, we expect ten distinct signals. The most informative signal is that of the carboxylate carbon (C=O). In the parent acid, this carbon appears around 165-175 ppm. In the sodium salt, the change in hybridization and electron density of the carboxylate group will influence this shift. The other nine signals will correspond to the carbons of the quinoline ring.

Table 2: Representative ^{13}C NMR Chemical Shifts for Quinaldate Anion

Carbon	Expected Chemical Shift (δ , ppm)	Rationale
C-2	~150-155	Attached to the nitrogen and the carboxylate group.
C-3	~120-125	Aromatic CH.
C-4	~135-140	Aromatic CH.
C-4a	~128-132	Bridgehead carbon.
C-5	~127-130	Aromatic CH.
C-6	~126-129	Aromatic CH.
C-7	~130-135	Aromatic CH.
C-8	~129-133	Aromatic CH.
C-8a	~145-150	Bridgehead carbon, adjacent to nitrogen.
C=O	~170-175	Carboxylate carbon, highly deshielded.

Note: Data is synthesized from spectral databases for **quinaldic acid sodium salt** and related structures.[\[2\]](#)[\[7\]](#)[\[8\]](#)


Experimental Protocol for NMR Analysis

The choice of solvent is critical for NMR. The sample must be fully dissolved to obtain high-resolution spectra. Deuterated solvents that do not produce a proton signal are used.

- Sample Preparation: Accurately weigh 5-10 mg of **quinaldic acid sodium salt** for ^1H NMR (or 20-50 mg for ^{13}C NMR) into a clean, dry vial.[\[5\]](#)
- Solvent Selection: Choose a suitable deuterated solvent. Deuterated water (D_2O) or dimethyl sulfoxide (DMSO-d_6) are excellent choices for the sodium salt due to its polarity.

- Dissolution: Add approximately 0.6-0.7 mL of the chosen solvent to the vial and gently agitate until the sample is fully dissolved.
- Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Acquisition: Place the NMR tube in the spectrometer. Acquire ^1H and ^{13}C spectra according to standard instrument protocols. For unambiguous assignments, 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate directly bonded protons and carbons.^[5]

Visualization: NMR Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.^[9] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

The Underlying Principle: Molecular Vibrations

Covalent bonds are not static; they behave like springs that can stretch and bend.^[9] When a molecule absorbs IR radiation of a specific frequency, it excites a particular vibrational mode (e.g., stretching, bending, scissoring). The frequency of absorption is determined by the masses of the bonded atoms and the strength of the bond. This makes IR spectroscopy an

excellent tool for identifying functional groups, which have characteristic vibrational frequencies.[10]

IR Spectral Interpretation of Quinaldic Acid Sodium Salt

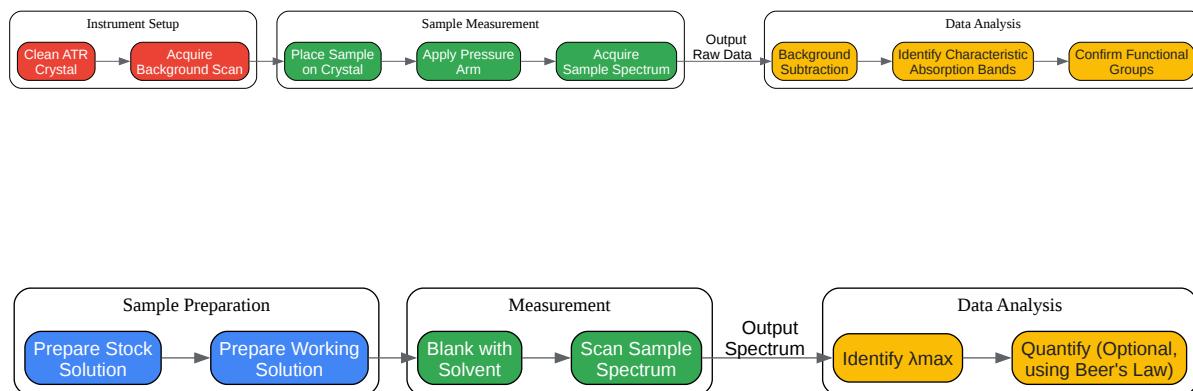
The IR spectrum of **quinaldic acid sodium salt** provides definitive evidence for the conversion of the carboxylic acid to a carboxylate salt.

- Key Evidence of Salt Formation: The most telling feature is the disappearance of the very broad O-H stretching band of the carboxylic acid, which typically appears between 2500-3300 cm^{-1} .[11] In its place, two new strong bands appear:
 - Asymmetric COO^- Stretch: A strong band typically in the 1550-1620 cm^{-1} region.
 - Symmetric COO^- Stretch: A moderate to strong band typically in the 1380-1450 cm^{-1} region.
- Quinoline Ring Vibrations: The spectrum will also feature characteristic absorptions for the aromatic quinoline system.
 - Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm^{-1} .[10]
 - Aromatic C=C and C=N Stretches: Multiple bands of varying intensity in the 1450-1600 cm^{-1} region.
- Fingerprint Region: The region below 1500 cm^{-1} is known as the fingerprint region.[9][12] It contains complex vibrations that are unique to the molecule as a whole, making it useful for matching the spectrum against a reference standard.

Table 3: Key IR Absorption Frequencies for **Quinaldic Acid Sodium Salt**

Vibrational Mode	Expected Frequency Range (cm ⁻¹)	Intensity	Significance
Aromatic C-H Stretch	3000 - 3100	Medium	Confirms aromatic protons.
Asymmetric COO ⁻ Stretch	1550 - 1620	Strong	Definitive evidence of carboxylate salt.
Aromatic C=C / C=N Stretch	1450 - 1600	Medium-Strong	Characteristic of the quinoline ring system.
Symmetric COO ⁻ Stretch	1380 - 1450	Medium-Strong	Definitive evidence of carboxylate salt.

Note: Frequencies are based on general IR correlation tables and data from spectral databases.[\[2\]](#)[\[11\]](#)[\[13\]](#)[\[14\]](#)


Experimental Protocol for IR Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

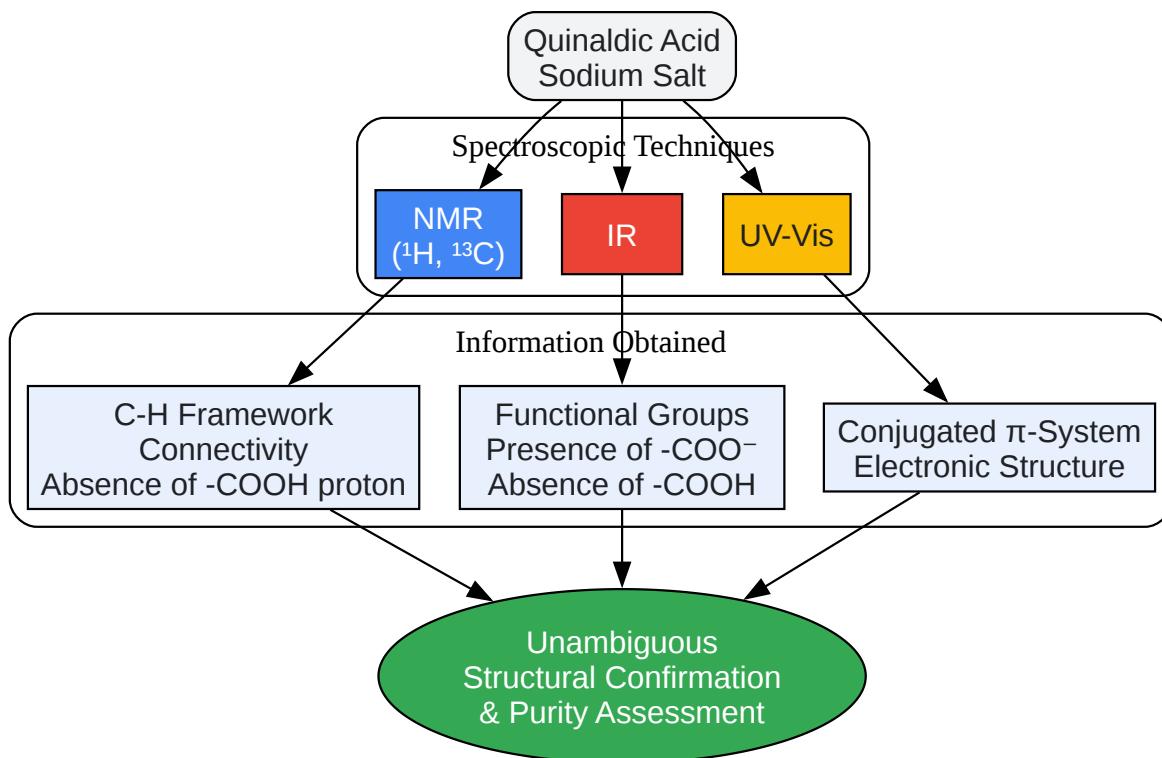
- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
- Sample Application: Place a small amount (a few milligrams) of the solid **quinaldic acid sodium salt** powder directly onto the ATR crystal.
- Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
- Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Visualization: IR Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for UV-Vis Spectroscopic Analysis.


Integrated Spectroscopic Analysis: A Holistic Approach

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods. Each technique validates the others, leading to an irrefutable structural assignment.

- NMR confirms the carbon-hydrogen framework and the absence of the acidic proton.
- IR confirms the presence of the carboxylate functional group and the absence of the carboxylic acid.
- UV-Vis confirms the integrity of the conjugated aromatic system.

Together, these three techniques provide a comprehensive and self-validating system for the identification and quality control of **quinaldic acid sodium salt**, which is essential for its application in research and development.

Visualization: Integrated Analysis Approach

[Click to download full resolution via product page](#)

Caption: Integrated approach for spectroscopic confirmation.

References

- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
- PubChem. (n.d.). **Quinaldic Acid Sodium Salt**.
- MacDonnell, F. M., et al. (2010). Synthesis and characterization of iron(II) quinaldate complexes. *Inorganic Chemistry*, 49(5), 2147–2155. [Link]
- ResearchGate. (2010). Synthesis and Characterization of Iron(II)

- PubChem. (n.d.). Quinaldic Acid.
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 600 MHz, H_2O , experimental) (HMDB0000842). [\[Link\]](#)
- Advanced Journal of Chemistry, Section A. (2020).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. [\[Link\]](#)
- SpectraBase. (n.d.). Quinaldic acid - Optional[^1H NMR] - Chemical Shifts. [\[Link\]](#)
- ResearchGate. (2018).
- MDPI. (2020).
- ResearchGate. (n.d.).
- SlidePlayer. (n.d.).
- Human Metabolome Database. (n.d.). [^1H , ^{13}C]-HSQC NMR Spectrum (2D, 600 MHz, CDCl_3 , experimental) (HMDB0000842). [\[Link\]](#)
- ResearchGate. (n.d.). UV-Vis absorption spectra of Q-2 (a)
- ResearchGate. (n.d.). UV-Vis absorption spectra of the complex salts. [\[Link\]](#)
- Organic Chemistry Data. (2021). NMR Spectroscopy :: ^{13}C NMR Chemical Shifts. [\[Link\]](#)
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Quinolinic acid. [\[Link\]](#)
- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [\[Link\]](#)
- Michigan State University. (n.d.). Infrared Spectroscopy. [\[Link\]](#)
- ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [\[Link\]](#)
- NIST. (n.d.). P-toluenesulfinic acid, sodium salt. NIST Chemistry WebBook. [\[Link\]](#)
- ResearchGate. (n.d.). FTIR spectra of 1, 2, quinoline, and sodium dicyanamide. [\[Link\]](#)
- Chemistry LibreTexts. (2020). Infrared Spectroscopy. [\[Link\]](#)
- ResearchGate. (2015).
- Asian Journal of Pharmaceutical Analysis. (2018).
- ResearchGate. (n.d.).
- Steck, D. A. (2003).
- MDPI. (2020). Spectroscopic Investigation of the Interaction of the Anticancer Drug Mitoxantrone with Sodium Taurodeoxycholate (NaTDC)
- ResearchGate. (2015). Synthesis and Characterization of Sodium Diphenylcarbamodithioate Ligand [L] and its Cobalt, Nickel, and Copper Complexes. [\[Link\]](#)
- Journal of Ovonic Research. (2022). Synthesis, characterization and applications of sodium alginate and polyvinyl pyrrolidone based clay reinforced biopolymers nanocomposites. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. QUINALDIC ACID SODIUM SALT(16907-79-2) 1H NMR spectrum [chemicalbook.com]
- 2. Quinaldic Acid Sodium Salt | C10H6NNaO2 | CID 23672094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of iron(II) quinaldate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinaldic acid(93-10-7) 13C NMR spectrum [chemicalbook.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. P-toluenesulfinic acid, sodium salt [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, UV-Vis) of Quinaldic Acid Sodium Salt]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098913#spectroscopic-data-nmr-ir-uv-vis-of-quinaldic-acid-sodium-salt>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com